5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole
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Overview
Description
4-Nitro-3-phenyl-5-(p-tolyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with nitro, phenyl, and p-tolyl groups. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole typically involves the cycloaddition of nitro compounds with activated aldehydes or ketones. One common method is the reaction of anisaldehyde with nitrostilbene under basic conditions and heat, leading to the formation of isoxazole derivatives . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ large-scale cycloaddition reactions using readily available starting materials. The process is optimized for high yield and regioselectivity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Reduction of the nitro group: leads to the formation of 4-amino-3-phenyl-5-(p-tolyl)isoxazole.
Substitution reactions: can yield various halogenated derivatives depending on the reagents used.
Scientific Research Applications
4-Nitro-3-phenyl-5-(p-tolyl)isoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential antibacterial and antifungal properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoxazole ring can bind to various receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share the isoxazole core but differ in the nature and position of substituents.
4-Phenyl-5-(4-piperidyl)-3-isoxazolols: These derivatives are evaluated for their antagonistic activity against GABA A receptors.
Uniqueness: 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
66692-96-4 |
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Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-nitro-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H12N2O3/c1-11-7-9-13(10-8-11)16-15(18(19)20)14(17-21-16)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
FSRBSTKSZSEXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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